3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile
Description
3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety, a phenyl group, and a pyrazole ring with a carbonitrile group
Properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c1-25-20-10-9-15-11-17(8-7-16(15)12-20)21-18(13-22)14-24(23-21)19-5-3-2-4-6-19/h2-12,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRLTZDMZWVJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NN(C=C3C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with phenylhydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of 3-(6-hydroxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile.
Reduction: Formation of 3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazole-4-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The methoxynaphthalene moiety and the pyrazole ring are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one
Uniqueness
3-(6-Methoxynaphthalen-2-yl)-1-phenylpyrazole-4-carbonitrile is unique due to its combination of a methoxynaphthalene moiety and a pyrazole ring with a carbonitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
